molecular formula C24H22N2O4 B6279682 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid CAS No. 1823652-01-2

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid

Cat. No. B6279682
CAS RN: 1823652-01-2
M. Wt: 402.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid” is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc amino acids typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Chemical Reactions Analysis

Fmoc amino acids are used as coupling agents in peptide synthesis . The Fmoc group can be removed under basic conditions, which allows for the sequential addition of amino acids in solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, “(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid”, is 388.4 g/mol and its formula is C23H20N2O4 .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex peptides. The Fmoc protecting group is widely used in peptide synthesis, and the development of new Fmoc amino acids could expand the range of peptides that can be synthesized .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves the deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "Pyridine", "2-amino-3-(pyridin-4-yl)propanoic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride to form 9-(methanesulfonyloxy)fluorene", "9-(methanesulfonyloxy)fluorene is reacted with pyridine and 2-amino-3-(pyridin-4-yl)propanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the protected amine intermediate", "The protected amine intermediate is deprotected using hydrochloric acid and sodium bicarbonate to form the final compound", "The final compound is extracted using ethyl acetate" ] }

CAS RN

1823652-01-2

Product Name

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid

Molecular Formula

C24H22N2O4

Molecular Weight

402.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.